molecular formula C17H16N2O6 B022546 Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate CAS No. 67035-22-7

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

Katalognummer: B022546
CAS-Nummer: 67035-22-7
Molekulargewicht: 344.32 g/mol
InChI-Schlüssel: UMQHJQGNGLQJPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dehydronifedipin wird durch oxidative Biotransformation von Nifedipin synthetisiert. Dieser Prozess beinhaltet die Wirkung von Cytochrom-P450-Enzymen, insbesondere CYP3A4 und CYP3A5 . Die Reaktionsbedingungen erfordern typischerweise das Vorhandensein dieser Enzyme und geeigneter Kofaktoren, um den Oxidationsprozess zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Dehydronifedipin folgt ähnlichen Prinzipien wie seine Laborsynthese. Der Prozess beinhaltet die kontrollierte Oxidation von Nifedipin unter bestimmten Bedingungen, die die effiziente Umwandlung in Dehydronifedipin gewährleisten. Dies kann die Verwendung von Bioreaktoren beinhalten, die mit den notwendigen Enzymen und Kofaktoren ausgestattet sind, um die Ausbeute und Reinheit des Produkts zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dehydronifedipin unterliegt hauptsächlich Oxidationsreaktionen. Die Verbindung entsteht durch den oxidativen Metabolismus von Nifedipin, der die Addition von Sauerstoffatomen an das Molekül beinhaltet .

Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die an der Bildung von Dehydronifedipin beteiligt sind, sind die Cytochrom-P450-Enzyme CYP3A4 und CYP3A5. Diese Enzyme erleichtern den Oxidationsprozess unter physiologischen Bedingungen .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Oxidation von Nifedipin gebildet wird, ist Dehydronifedipin. Diese Verbindung behält die Grundstruktur von Nifedipin bei, aber mit zusätzlichen Sauerstoffatomen, die in das Molekül eingebaut sind .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
  • CAS Number : 67035-22-7

The chemical structure consists of a pyridine ring substituted with two methyl groups and a nitrophenyl group, contributing to its unique properties and biological activities.

Anticancer Activity

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate has been investigated for its potential as an anticancer agent. Research indicates that it can act against drug-resistant tumor cells. A patent (US5216172) outlines its effectiveness when used in combination with other anticancer agents such as vinca alkaloids and anthracyclins. The compound enhances the efficacy of these agents against tumors exhibiting multi-drug resistance .

Cardiovascular Research

This compound is structurally related to nifedipine, a well-known calcium channel blocker used in treating hypertension and angina. Studies have shown that derivatives of this compound exhibit similar pharmacological properties. They may help in regulating vascular smooth muscle contraction and thus have potential applications in cardiovascular therapies .

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are synthesized for further modifications to create new compounds with enhanced biological activities .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityEffective against drug-resistant tumor cells; enhances other anticancer drugs
Cardiovascular ResearchPotential use as a calcium channel blocker; regulates vascular contraction
Synthetic IntermediateUsed in the synthesis of various pharmaceuticals

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of human breast cancer cells in vitro. The compound was found to induce apoptosis and cell cycle arrest at specific phases, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Cardiovascular Effects

In experimental models simulating hypertension, this compound exhibited dose-dependent vasodilatory effects. It was shown to decrease blood pressure effectively while maintaining heart rate stability, indicating its potential as a therapeutic option for managing hypertension .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Dehydronifedipine is unique in that it is a metabolite of nifedipine, providing insights into the metabolic pathways and biotransformation of calcium channel blockers. Its ability to inhibit glucose uptake in cells distinguishes it from other similar compounds, making it a valuable tool in metabolic research .

Biologische Aktivität

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, commonly known as a derivative of nifedipine, is a compound of significant interest due to its biological activity, particularly in cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • CAS Number : 67035-22-7
  • IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate

This compound belongs to the class of 1,4-dihydropyridines , which are known for their calcium channel blocking activity. These compounds inhibit the influx of calcium ions (Ca2+Ca^{2+}) through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to:

  • Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
  • Reduced Cardiac Workload : Lower myocardial oxygen demand, beneficial in conditions like angina.

Antihypertensive Effects

Research indicates that compounds within this class exhibit strong antihypertensive properties. A study comparing various derivatives demonstrated that asymmetrically substituted derivatives, including this compound, showed superior coronary vasodilation and antihypertensive activity compared to symmetrical counterparts .

Case Studies and Research Findings

  • Calcium Antagonistic Activity :
    • A study highlighted that the compound effectively inhibits calcium influx in vascular tissues, contributing to its antihypertensive effects .
  • Comparative Pharmacological Studies :
    • In comparative studies involving various dihydropyridine derivatives, it was noted that the presence of the nitrophenyl group enhances the biological activity of these compounds. The specific compound under discussion was found to have a significant effect on lowering blood pressure in animal models .
  • Clinical Implications :
    • The compound is considered a potential candidate for treating hypertension and related cardiovascular disorders due to its efficacy in reducing systemic vascular resistance and improving blood flow .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Calcium Channel BlockadeInhibition of Ca2+Ca^{2+} influx
VasodilationRelaxation of vascular smooth muscle
AntihypertensiveReduction in systemic vascular resistance

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of this compound?

The crystal structure can be resolved using X-ray crystallography with software like SHELX (SHELXS/SHELXL) for structure solution and refinement. Key steps include:

  • Data collection : Use single-crystal diffraction to obtain intensity data (modern detectors preferred for accuracy).
  • Structure solution : Apply direct methods (SHELXS) or dual-space algorithms (SHELXD) for phasing .
  • Hydrogen placement : Implicitly model hydrogen atoms on carbon positions unless high-resolution data (<1.0 Å) allows explicit detection .
  • Validation : Check for crystallographic R-factors (<5% for high-quality structures) and geometric irregularities (e.g., bond lengths, angles).

Q. How can the molecular geometry and electronic properties be computationally modeled?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are standard for:

  • Optimizing the ground-state geometry.
  • Calculating electrostatic potential maps (to predict reactive sites).
  • Simulating UV-Vis spectra (TD-DFT) to compare with experimental data.
    Validate results against crystallographic coordinates (e.g., C1–C2 bond lengths from ) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • FT-IR : Identify functional groups (e.g., nitrophenyl C–N stretches at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • NMR : Use deuterated DMSO or CDCl₃ to resolve methyl protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • HPLC : Monitor purity (>98% via C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. How can photostability be assessed in solid-state formulations?

Use Fourier-transformed reflection-absorption infrared spectroscopy (FT-RAIRS) to track degradation under controlled UV exposure. Key parameters:

  • Light source : Simulate daylight (e.g., 365 nm UV lamp).
  • Sampling : Prepare thin films on reflective substrates (e.g., aluminum).
  • Degradation markers : Monitor nitro group reduction (disappearance of 1520 cm⁻¹ peak) and ester hydrolysis (broadening of C=O stretches) .

Q. What analytical strategies resolve contradictions in pharmacokinetic data for this compound?

  • Oxidative stabilization : Pre-treat samples with mild oxidants (e.g., H₂O₂) to convert labile dihydropyridine metabolites to stable pyridine derivatives before GC-MS analysis .
  • Cross-validation : Compare results from LC-MS/MS (for intact compound) and GC-ECD (for oxidized derivatives) to address degradation artifacts .

Q. How can synthetic routes be optimized to minimize impurities like nitrosophenyl derivatives?

  • Reaction monitoring : Use in-situ IR to detect intermediates (e.g., nitroso groups at ~1450 cm⁻¹).
  • Catalytic control : Replace nitrobenzene with o-nitrobenzaldehyde in Hantzsch dihydropyridine synthesis to reduce side reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to separate dimethyl ester impurities (Rf ~0.3) .

Q. What computational methods predict interactions with biological targets (e.g., calcium channels)?

  • Molecular docking : Use AutoDock Vina with crystal structures of L-type calcium channels (PDB: 6JP5). Focus on:
    • Hydrogen bonding with carboxylate oxygens.
    • π-π stacking between nitrophenyl and channel residues.
  • MD simulations : Run 100-ns trajectories in CHARMM36 to assess binding stability (RMSD <2.0 Å) .

Q. Methodological Notes

  • Synthesis reference : Industrial-scale synthesis via Hantzsch condensation ().
  • Crystallography : SHELX refinement is preferred for small-molecule structures ( ).
  • Degradation pathways : Photolysis and oxidation are critical for pharmacokinetic assay design ().

Eigenschaften

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHJQGNGLQJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052347
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67035-22-7
Record name Dehydronifedipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67035-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxidized Nifedipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDRONIFEDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name dehydronifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Over a boiling solution of 3 kg (8.7 mol) of 2,6-dimethyl-4-(2nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3,5-dimethyl ester in 8,251 of acetic acid, 870 g (8.7 mol) of CrO3 were portionwise added, with stirring. When the addition was complete, the reaction mixture was refluxed with stirring for one additional hour. When the mixture reached the room temperature, it was slowly poured, with stirring, over 22.5 1 of a mixture of 25% aq. H4NOH and ice (2:1), and the product precipitated. The solid was isolated by filtration, washed with water until neutral pH, and crystallised (mp 99-101° C., MeOH) with a yield of 83%.
[Compound]
Name
CrO3
Quantity
870 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
4-[(Tert-butoxy)carbonyl]-5-methyl-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.